molecular formula C5H4ClFN2O B1590447 2-Chloro-5-fluoro-4-methoxypyrimidine CAS No. 37554-70-4

2-Chloro-5-fluoro-4-methoxypyrimidine

Cat. No.: B1590447
CAS No.: 37554-70-4
M. Wt: 162.55 g/mol
InChI Key: HLVJKADQILYNGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methoxypyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,5-difluoro-2-methoxybenzene with triphosgene, followed by amination . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Chloro-5-fluoro-4-methoxypyrimidine has been studied for its potential in cancer treatment. Research indicates that it inhibits thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, leading to reduced cell proliferation. This inhibition is particularly relevant for targeting various cancer cell lines, showcasing its potential as an anticancer agent .

Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory activity by suppressing COX-2 enzyme activity. Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential for treating inflammatory diseases .

Synthesis of Pharmacologically Active Compounds

This compound serves as a crucial intermediate in synthesizing various kinase inhibitors and antiviral agents. Its ability to form stable complexes with biological targets makes it an essential component in drug development .

Materials Science Applications

The compound is also utilized in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are favorable for applications in optoelectronic devices, expanding its utility beyond traditional medicinal chemistry .

Biological Studies

This compound is employed in enzyme inhibition studies and receptor binding assays, contributing to the understanding of biological pathways and mechanisms. Its interactions with specific enzymes can provide insights into disease mechanisms and therapeutic targets .

EnzymeInhibition TypeIC50 Value (μM)
Thymidylate SynthaseCompetitiveNot specified
COX-2Non-competitive0.04 ± 0.01

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Treatment : A study highlighted its efficacy in inhibiting tumor growth across various cancer cell lines by targeting thymidylate synthase .
  • Inflammation Models : In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating strong potential for drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound reveals that specific substituents on the pyrimidine ring significantly enhance biological activity. The presence of electron-donating groups like methoxy contributes to its effectiveness against various biological targets.

Table 2: Comparative SAR Analysis

Compound NameKey Structural FeaturesBiological Activity
This compoundChloro at position 2, Fluoro at position 5Thymidylate synthase inhibitor, anti-inflammatory
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidineSimilar structure with different phenoxy groupSimilar biological activities

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biological Activity

2-Chloro-5-fluoro-4-methoxypyrimidine is a pyrimidine derivative recognized for its diverse biological activities. With the molecular formula C5_5H4_4ClFN2_2O, this compound features a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group at position 4. Its unique structure contributes to its interactions with various biological targets, making it a candidate for pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to inhibit or modulate enzyme activity and receptor interactions. The presence of the fluorine atom enhances its reactivity, allowing it to interfere with nucleic acid synthesis and other critical biochemical pathways. For instance, it has been shown to inhibit thymidylate synthase, an enzyme essential for DNA synthesis, leading to potential applications in cancer therapy.

Biological Targets and Applications

Research indicates that this compound interacts with various biological systems, including:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. For example, studies have demonstrated its inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6, which are crucial targets in malaria treatment .
  • Antimicrobial Properties : Similar pyrimidine derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties .

Research Findings and Case Studies

Several studies highlight the compound's potential therapeutic applications:

  • Inhibition of Plasmodial Kinases : A study identified novel trisubstituted pyrimidines that included this compound as a potent inhibitor of PfGSK3 with an IC50_{50} value indicating effective inhibition at low concentrations .
  • Cancer Therapeutics : Research on fluorinated pyrimidines has shown that compounds like this compound can enhance the efficacy of traditional chemotherapeutics by modulating their action through enzyme inhibition .
  • Mechanistic Insights : The mechanism by which this compound affects cellular processes involves the formation of stable adducts with target enzymes, disrupting normal function and leading to cell death in rapidly dividing cells, such as cancer cells.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureKnown ActivityIC50_{50} Value (nM)
This compoundStructureKinase Inhibition~100
PurfalcamineStructureAntimalarial17
5-FluorouracilStructureAnticancer~10

Properties

IUPAC Name

2-chloro-5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVJKADQILYNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543075
Record name 2-Chloro-5-fluoro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37554-70-4
Record name 2-Chloro-5-fluoro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-4-methoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Dichloro-5-fluoropyrimidine (515 mg, 3.08 mmol) was weighed into a 150 mL RBF, and was suspended in THF (5.0 mL). The stirring suspension was cooled to −10° C. NaOMe (250 mg, 4.63 mmol) was added in one portion at −10° C. An additional 0.5 eq of NaOMe were added and the suspension was stirred at RT for 21 h. The suspension was diluted with MeOH, and the solvents were removed in vacuo. The crude material was purified by flash chromatography (eluting with 100% DCM) to give 2-chloro-5-fluoro-4-methoxypyrimidine (37 mg, 0.228 mmol, 7.38%) as an amorphous white solid. MS (ESI, pos. ion) m/z: 162.9 (M+1). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.60 (d, J=2.7 Hz, 1H), 4.04 (s, 3H).
Quantity
515 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of sodium (450 mg, 19 mmol) in methanol (20 mL) was added a solution of 2,4-dichloro-5-fluoropyrimidine (3.25 g, 19 mmol) in methanol (10 mL). The reaction mixture was stirred at room temperature overnight before being partitioned between water and diethyl ether. The organic phase was separated, washed with brine and evaporated to dryness to give the title compound as an orange oil (80%), which was used in the next step without further purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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